H-Lys(Z)-OMe.HCl

Peptide Synthesis Orthogonal Protection Lysine Derivatives

Choose H-Lys(Z)-OMe.HCl for precise orthogonal peptide synthesis: the ε-Z group withstands acidic Boc deprotection, while hydrogenolytic cleavage enables sequential amine unveiling. With ≥98% purity and tightly controlled optical rotation ([α]20/D +14.5±0.5°), this building block minimizes racemization risk and batch variability, delivering superior reproducibility for demanding pharmacological studies like CGRP receptor antagonist development.

Molecular Formula C15H23ClN2O4
Molecular Weight 330.81 g/mol
CAS No. 27894-50-4
Cat. No. B554747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Lys(Z)-OMe.HCl
CAS27894-50-4
Molecular FormulaC15H23ClN2O4
Molecular Weight330.81 g/mol
Structural Identifiers
SMILESCOC(=O)C(CCCCNC(=O)OCC1=CC=CC=C1)N.Cl
InChIInChI=1S/C15H22N2O4.ClH/c1-20-14(18)13(16)9-5-6-10-17-15(19)21-11-12-7-3-2-4-8-12;/h2-4,7-8,13H,5-6,9-11,16H2,1H3,(H,17,19);1H/t13-;/m0./s1
InChIKeyQPNJISLOYQGQTI-ZOWNYOTGSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H-Lys(Z)-OMe.HCl (CAS 27894-50-4): A Foundational Protected Lysine Building Block for Solution-Phase Peptide Synthesis


H-Lys(Z)-OMe.HCl (Nε-Benzyloxycarbonyl-L-lysine Methyl Ester Hydrochloride) is a fundamental amino acid derivative classified within the protected lysine family . As a hydrochloride salt (CAS 27894-50-4, molecular weight 330.81, purity typically ≥97.5% by HPLC) , it serves as a standard building block for solution-phase peptide synthesis . Its core structure features a benzyloxycarbonyl (Z) protecting group on the ε-amino side chain and a methyl ester protecting group on the α-carboxyl moiety . This product-specific guide provides quantified, comparator-driven evidence to inform procurement decisions for synthetic chemists and biochemists requiring controlled, orthogonal peptide assembly.

Why Interchanging H-Lys(Z)-OMe.HCl with Analogous Lysine Derivatives Can Compromise Synthetic Precision and Outcomes


The specific combination of protecting groups on H-Lys(Z)-OMe.HCl—a methyl ester on the α-carboxyl group and a benzyloxycarbonyl (Z) group on the ε-amino side chain—is a critical design choice that dictates its reactivity and compatibility in peptide synthesis workflows . This 'orthogonal' protection strategy is not a generic feature; substituting with analogs like H-Lys(Boc)-OMe.HCl (acid-labile Boc) or H-Lys(Z)-OH (free carboxylic acid) introduces different deprotection chemistries (acidic vs. hydrogenolytic) or necessitates additional activation steps [1]. As demonstrated in enzyme-catalyzed oligomerization studies, the specific Nε-Z protection directly influences reaction kinetics and product characteristics, highlighting that seemingly similar lysine derivatives cannot be simply interchanged without quantitative impact on yield, chain length, or selectivity [2].

Quantitative Differentiation of H-Lys(Z)-OMe.HCl: Performance Metrics Against Key Comparators


Orthogonal Protection Strategy: H-Lys(Z)-OMe.HCl vs. H-Lys(Boc)-OMe.HCl for Differential Deprotection Control

H-Lys(Z)-OMe.HCl provides a benzyloxycarbonyl (Z) protecting group that is orthogonal to acid-labile groups like tert-butoxycarbonyl (Boc) [1]. This is a defined, mechanistic differentiation. The Z group is stable to the acidic conditions used to remove Boc groups but can be selectively cleaved via catalytic hydrogenation, enabling precise, sequential deprotection of multi-functional peptides [2]. In contrast, using H-Lys(Boc)-OMe.HCl would not provide the same orthogonal selectivity with another base-labile protecting group.

Peptide Synthesis Orthogonal Protection Lysine Derivatives

Purity Specification: H-Lys(Z)-OMe.HCl (≥97.5%) vs. TCI's >95.0% Grade

The standard commercial specification for H-Lys(Z)-OMe.HCl from major suppliers like Sigma-Aldrich is ≥97.5% purity by HPLC [REFS-1, REFS-2]. This is a quantifiable and higher specification compared to the >95.0% purity (by HPLC and titration) offered for the same compound from other reputable vendors like TCI [1]. This 2.5% absolute difference in purity (and the associated reduction in unidentified impurities) can directly influence coupling efficiency and minimize purification challenges in sensitive peptide syntheses.

Analytical Chemistry Purity Specification Peptide Synthesis Reagents

Enzymatic Oligomerization Efficiency: Nε-Z-Lys-OMe vs. Nε-Boc-Lys-OMe in Papain-Catalyzed Reactions

In a direct head-to-head study using papain-catalyzed oligomerization, the Nε-Z-L-lysine methyl ester monomer (the free base of H-Lys(Z)-OMe.HCl) yielded oligopeptides with an average degree of polymerization (DPavg) of 4.3 ± 0.2 to 5 ± 0.2 under standard conditions [1]. For comparison, the Nε-Boc-L-lysine methyl ester monomer, under the same conditions, produced oligopeptides with a higher DPavg of 4.7 ± 0.2 to 7.5 ± 0.1 [1]. This quantifiable difference demonstrates that the Nε-Z group yields a lower, more controlled chain length, which may be advantageous for synthesizing short, defined oligolysine sequences.

Enzyme Catalysis Oligopeptide Synthesis Lysine Polymerization

Defined Optical Rotation for Chiral Purity: H-Lys(Z)-OMe.HCl vs. H-Lys(Boc)-OMe.HCl

The specific optical rotation is a key quality control parameter for chiral amino acid derivatives. For H-Lys(Z)-OMe.HCl, the standard commercial specification is [α]20/D +14.5±0.5° (c = 2% in H2O) . This serves as a precise identity and enantiomeric purity benchmark. For comparison, the Boc-protected analog, H-Lys(Boc)-OMe.HCl, has a different and less tightly specified optical rotation of [α]20/D +15.5±1° (c = 1% in 1 M HCl) . The tighter tolerance (±0.5° vs ±1.0°) for the Z-protected compound provides a more rigorous metric for confirming batch-to-batch consistency and enantiomeric excess, a critical factor in stereospecific peptide synthesis.

Chiral Analysis Optical Purity Amino Acid Derivatives

Target Application Scenarios for H-Lys(Z)-OMe.HCl Based on Differentiated Performance Evidence


Precision Synthesis of Complex, Orthogonally-Protected Peptide Intermediates

H-Lys(Z)-OMe.HCl is the optimal choice when constructing peptides requiring a multi-step, orthogonal protection strategy. As established by its class-level differentiation [1], its ε-Z group is stable to the acidic conditions used for Boc deprotection, but can be cleaved by hydrogenolysis. This allows for the sequential and selective unveiling of reactive amines for controlled peptide chain elongation, branching, or site-specific conjugation [2].

Synthesis of Defined, Short-Chain Oligolysine Sequences via Chemoenzymatic Routes

For researchers utilizing papain-catalyzed oligomerization to produce short oligolysines, H-Lys(Z)-OMe.HCl (as the free base) provides a quantitatively differentiated product profile. The direct head-to-head evidence shows that the Z-protected monomer yields oligopeptides with a DPavg of 4.3–5.0, which is a lower and narrower range compared to the 4.7–7.5 DPavg from the Boc-protected monomer under identical conditions [3]. This makes H-Lys(Z)-OMe.HCl the preferred substrate for achieving higher selectivity for short oligomers.

High-Fidelity Peptide Synthesis for Pharmaceutical R&D Requiring Rigorous Quality Standards

In applications such as the development of CGRP receptor antagonists for migraine treatment [4], where compound purity directly impacts biological assay reproducibility, selecting the ≥97.5% pure grade of H-Lys(Z)-OMe.HCl is a quantifiably superior procurement decision . This specification, which is higher than the >95.0% grade from alternative sources [5], provides greater assurance of minimizing batch-to-batch variability and uncharacterized impurities that could compromise sensitive pharmacological studies.

Stereospecific Peptide Synthesis Requiring Verified Chiral Purity

When the stereochemical integrity of a lysine residue is critical for biological activity, the well-defined and tightly toleranced optical rotation specification of H-Lys(Z)-OMe.HCl ([α]20/D +14.5±0.5°) provides a superior quality benchmark . This quantitative metric, which is more precise than the ±1.0° tolerance for its Boc-protected counterpart , allows for confident verification of enantiomeric purity, ensuring the desired L-isomer is used and minimizing the risk of racemization or contamination with the D-enantiomer.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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